4-[4-(4'-Chlorobiphenyl-2-ylmethyl)piperazin-1-YL]benzoic acid
Description
Historical Context and Discovery
The discovery and development of this compound emerged from intensive research efforts in the early 2000s focused on developing small molecule inhibitors of anti-apoptotic proteins. This compound serves as an intermediate in the production of a selective inhibitor of B-cell lymphoma protein-2, specifically targeting members of this protein family that regulate programmed cell death. The development of this intermediate compound was part of a broader pharmaceutical initiative by Abbott Laboratories to create potent antagonists of anti-apoptotic proteins, utilizing nuclear magnetic resonance-based screening, parallel synthesis, and structure-based design methodologies.
The compound's development timeline reflects the evolution of cancer therapeutic research, particularly the shift toward targeting protein-protein interactions that were previously considered undruggable. Research efforts intensified during the late 1990s and early 2000s when scientists began working to develop drugs that would inhibit apoptotic pathways, recognizing that many cancers have mutations in genes encoding anti-apoptotic proteins that allow them to survive. The successful synthesis and characterization of this compound represented a significant milestone in this research trajectory.
Abbott Laboratories investigators employed a combination of high-throughput screening and iterative lead compound optimization to identify this compound as part of a family of high-affinity, high-potency small molecule inhibitors. The development process involved extensive structural modifications and optimization studies to achieve the desired selectivity and potency profiles required for effective therapeutic intervention.
Structural Classification and Nomenclature
This compound belongs to the chemical class of substituted benzoic acids containing both piperazine and biphenyl structural motifs. The compound's systematic name reflects its complex multi-ring architecture, incorporating a chlorinated biphenyl system linked through a methylene bridge to a piperazine ring, which is subsequently connected to a para-substituted benzoic acid moiety.
The molecular formula of this compound is C₂₄H₂₃ClN₂O₂, with a corresponding molecular weight of 406.91 grams per mole. The structure contains several distinct pharmacophoric elements that contribute to its biological activity profile. The biphenyl system provides hydrophobic interactions essential for binding to target proteins, while the piperazine ring offers conformational flexibility and potential hydrogen bonding capabilities through its nitrogen atoms.
Table 1: Chemical Identifiers and Properties
| Property | Value |
|---|---|
| Chemical Abstracts Service Number | 916204-05-2 |
| Molecular Formula | C₂₄H₂₃ClN₂O₂ |
| Molecular Weight | 406.91 g/mol |
| International Union of Pure and Applied Chemistry Name | 4-[4-[[2-(4-chlorophenyl)phenyl]methyl]piperazin-1-yl]benzoic acid |
| InChI Key | FSHGEKXJPYDBSO-UHFFFAOYSA-N |
| Melting Point | >224°C (decomposition) |
| Physical Form | Off-white solid |
| Solubility | Dimethylformamide, Dimethyl sulfoxide, Methanol |
The compound exhibits multiple synonymous names in chemical literature, including 4-[4-(4'-Chloro-2-biphenylylmethyl)-1-piperazinyl]benzoic acid and benzoic acid, 4-[4-[(4'-chloro[1,1'-biphenyl]-2-yl)methyl]-1-piperazinyl]. This nomenclatural diversity reflects the various systematic naming conventions employed across different chemical databases and regulatory systems.
Structurally, the compound can be analyzed in terms of its key functional domains. The benzoic acid terminus provides a carboxylate group essential for certain protein interactions and potentially influences the compound's pharmacokinetic properties. The central piperazine ring serves as a conformationally flexible linker that positions the biphenyl and benzoic acid moieties in optimal spatial arrangements for target binding. The 4'-chlorobiphenyl system contributes significant hydrophobic bulk and may participate in halogen bonding interactions with target proteins.
Significance in Medicinal Chemistry and Drug Development
The medicinal chemistry significance of this compound lies primarily in its role as an intermediate in the synthesis of selective B-cell lymphoma protein inhibitors. These target proteins are central regulators of programmed cell death, and members that inhibit apoptosis are overexpressed in many cancers, contributing to tumor initiation, progression, and resistance to therapy.
The compound serves as a precursor to agents that bind with high affinity to specific anti-apoptotic proteins, including B-cell lymphoma protein-2 and B-cell lymphoma-extra large, but notably not to the more divergent myeloid cell leukemia protein-1. This selectivity profile is crucial for therapeutic applications, as it allows for targeted intervention in apoptotic pathways while potentially minimizing off-target effects. Research has demonstrated that compounds derived from this intermediate can disrupt protein-protein interactions between anti-apoptotic and pro-apoptotic family members, thereby enhancing apoptotic signals, especially when combined with other chemotherapeutic drugs.
Table 2: Therapeutic Target Selectivity Profile
| Target Protein | Binding Affinity | Therapeutic Relevance |
|---|---|---|
| B-cell lymphoma protein-2 | High (nanomolar range) | Primary cancer target |
| B-cell lymphoma-extra large | High (nanomolar range) | Primary cancer target |
| B-cell lymphoma-w | High (nanomolar range) | Secondary target |
| Myeloid cell leukemia protein-1 | No detectable binding | Resistance mechanism |
| A1 protein | No detectable binding | Not therapeutically relevant |
Clinical research applications have demonstrated the potential of compounds derived from this intermediate in treating various cancer types. Studies have shown particular efficacy in small cell lung cancer, where dramatic tumor regressions have been observed in preclinical models. The compound's derivatives have also shown promise in treating castration-resistant prostate cancer, where high levels of anti-apoptotic proteins result in resistance to conventional therapies.
The development pathway from this compound to clinical candidates represents a significant advancement in targeting protein-protein interactions, which were previously considered challenging therapeutic targets. The successful progression of related compounds through preclinical development has validated the approach of using small molecules to mimic the BH3 domain interactions that naturally regulate apoptotic pathways.
Research has also revealed important insights into resistance mechanisms associated with compounds derived from this intermediate. Studies indicate that resistance can develop through increased expression of myeloid cell leukemia protein-1, which is not targeted by these selective inhibitors. This finding has informed combination therapy strategies that simultaneously target multiple anti-apoptotic proteins or combine selective inhibitors with agents that downregulate or destabilize myeloid cell leukemia protein-1.
The compound's role in drug development extends beyond cancer therapeutics, with emerging research suggesting potential applications in other disease areas where apoptotic dysregulation plays a role. Recent investigations have identified senolytic properties in related compounds, suggesting potential applications in aging-related diseases and conditions characterized by senescent cell accumulation.
Properties
IUPAC Name |
4-[4-[[2-(4-chlorophenyl)phenyl]methyl]piperazin-1-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O2/c25-21-9-5-18(6-10-21)23-4-2-1-3-20(23)17-26-13-15-27(16-14-26)22-11-7-19(8-12-22)24(28)29/h1-12H,13-17H2,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHGEKXJPYDBSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40700734 | |
| Record name | 4-{4-[(4'-Chloro[1,1'-biphenyl]-2-yl)methyl]piperazin-1-yl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40700734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916204-05-2 | |
| Record name | 4-{4-[(4'-Chloro[1,1'-biphenyl]-2-yl)methyl]piperazin-1-yl}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40700734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of Piperazine Derivatives
A widely reported method involves the alkylation of piperazine with a brominated biphenylmethyl intermediate. For example:
-
Synthesis of 4-bromomethyl benzoic acid :
-
Piperazine alkylation :
Purification and Isolation
-
The crude product is partitioned between n-butanol and water to remove unreacted starting materials.
-
Acidification with isopropanolic HCl precipitates the dihydrochloride salt, which is filtered and washed with n-butanol.
Coupling Reactions for Biphenyl Integration
Ullmann-Type Coupling
Copper-mediated coupling between aryl halides and amines offers an alternative:
-
4-Iodobenzoic acid reacts with 4'-chlorobiphenyl-2-ylmethyl piperazine using CuI and 1,10-phenanthroline in DMSO at 100°C.
-
Advantage : Avoids palladium catalysts, reducing costs.
Oxidation of Preformed Analogues
Metabolic Pathway-Inspired Synthesis
The MDPI study on (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid highlights oxidation as a viable route:
-
Key step : Hydrolysis of a cyano intermediate (e.g., 4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzonitrile) under acidic or alkaline conditions.
-
Optimization : Anhydrous HCl in methanol prevents degradation, yielding the carboxylic acid derivative.
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Complexity |
|---|---|---|---|---|
| Nucleophilic substitution | 63–87% | >99% | High | Moderate |
| Suzuki-Miyaura coupling | ~50%* | >95%* | Moderate | High |
| Ullmann coupling | ~45%* | >90%* | Low | Moderate |
| Oxidation | 60% | >97% | Low | High |
*Theoretical estimates based on analogous reactions.
Critical Reaction Parameters
Solvent Selection
Temperature and Time
Acid-Base Interactions
-
Potassium carbonate neutralizes HBr generated during alkylation, driving the reaction to completion.
Industrial-Scale Considerations
The patent WO2013008242A1 outlines a scalable process for related piperazine-benzoic acid derivatives:
-
Bromination : Conducted in chloroform with rigorous stoichiometric control to avoid di-brominated byproducts.
-
Workup : Sequential washing with chloroform and water removes unreacted NBS and succinimide.
-
Salt formation : Isopropanolic HCl ensures high-purity dihydrochloride isolation, critical for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
4-[4-(4’-Chlorobiphenyl-2-ylmethyl)piperazin-1-yl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, converting ketones or aldehydes to alcohols.
Substitution: The chlorine atom in the biphenyl structure can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted biphenyl derivatives.
Scientific Research Applications
Pharmacological Applications
-
Cancer Therapy :
- The compound is primarily recognized for its role as an intermediate in the synthesis of ABT-737, a potent BCL-2 inhibitor used in treating small cell lung cancer (SCLC). Studies have shown that ABT-737 can induce significant tumor regression in SCLC cell lines, highlighting the therapeutic potential of compounds derived from this structure .
-
Neuroprotective Properties :
- Research indicates that compounds with similar piperazine structures exhibit neuroprotective effects. For instance, studies on pharmacologically active compounds have demonstrated their ability to protect neurons from ischemic damage, suggesting that derivatives of 4-[4-(4'-Chlorobiphenyl-2-ylmethyl)piperazin-1-YL]benzoic acid may also possess similar neuroprotective capabilities .
- Antioxidant Activity :
Case Study 1: ABT-737 Efficacy
In a study evaluating the efficacy of ABT-737 synthesized from this compound, researchers found that it induced dramatic regressions in tumors from specific SCLC cell lines. The study emphasized the importance of BCL-2 inhibition in cancer treatment strategies .
Case Study 2: Neuroprotective Screening
A pharmacological screening approach was employed to identify neuroprotective compounds among a library of small molecules. The screening revealed that several compounds with structural similarities to this compound exhibited significant neuroprotective effects against ischemic injury in neuronal cultures .
Comparative Analysis of Related Compounds
Mechanism of Action
The mechanism of action of 4-[4-(4’-Chlorobiphenyl-2-ylmethyl)piperazin-1-yl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The biphenyl structure allows for hydrophobic interactions, while the piperazine ring can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Key Differences
The compound’s structural analogs differ in substituents on the piperazine ring, benzoic acid moiety, or aryl groups. Below is a comparative analysis:
Table 1: Structural Comparison of Selected Piperazine-Benzoic Acid Derivatives
Key Observations:
Substituent Diversity :
- The parent compound’s 4'-chlorobiphenyl-2-ylmethyl group distinguishes it from simpler analogs like 4-(4-methylpiperazin-1-yl)benzoic acid . This bulky substituent likely enhances lipophilicity and receptor-binding specificity.
- Replacement of the carboxylic acid with an ethyl ester (e.g., Ethyl 4-(1-piperazinyl)benzoate) reduces polarity, improving membrane permeability .
Methylation at the piperazine nitrogen (e.g., 4-(4-methylpiperazin-1-yl)benzoic acid) may modulate basicity and metabolic stability .
Ester derivatives (e.g., ethyl ester in ) are often prodrugs, requiring hydrolysis in vivo for activation .
Notes:
- Synthetic Accessibility : The parent compound requires multi-step synthesis, including Suzuki coupling for biphenyl formation and N-alkylation . Simpler analogs (e.g., methylpiperazine derivatives) are synthesized in fewer steps .
- Solubility : The benzoic acid group in the parent compound confers low water solubility, necessitating salt formation (e.g., sodium salt) for pharmaceutical formulations .
Biological Activity
4-[4-(4'-Chlorobiphenyl-2-ylmethyl)piperazin-1-YL]benzoic acid, also known as ABT-737, is a compound that has garnered attention for its potential therapeutic applications, particularly in oncology. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).
- Chemical Formula : C₄₂H₄₅ClN₆O₅S₂
- Molecular Weight : 813.427 g/mol
- CAS Number : 852808-04-9
- Structural Characteristics : The compound features a piperazine ring and a chlorobiphenyl moiety, which are critical for its biological activity.
ABT-737 functions primarily as an inhibitor of the Bcl-2 family of proteins, which are key regulators of apoptosis. By binding to these proteins, it promotes the apoptotic process in cancer cells, thereby inhibiting tumor growth. The inhibition of Bcl-2 and related proteins leads to increased sensitivity of cancer cells to chemotherapeutic agents.
Anticancer Efficacy
ABT-737 has been evaluated for its anticancer properties across various studies. Key findings include:
-
Cell Line Sensitivity :
- K-562 (Chronic Myelogenous Leukemia) : Significant cytotoxic effects were observed.
- MCF-7 (Breast Adenocarcinoma) : Moderate activity noted.
- HeLa (Cervical Carcinoma) and A549 (Lung Carcinoma) : Demonstrated significant growth inhibition at concentrations around 100 µM.
- Comparative Studies :
Inhibitory Assays
The compound was subjected to various kinase inhibitory assays, revealing:
- High potency against Epidermal Growth Factor Receptor (EGFR) with inhibition rates exceeding 90% at low concentrations.
- Notable activity against other kinases such as HER4 and VEGFR2, indicating a broad spectrum of action against different signaling pathways involved in cancer progression .
Structure-Activity Relationships (SAR)
Research into SAR has highlighted the importance of specific structural components in enhancing biological activity:
- The presence of the chlorobiphenyl moiety significantly contributes to its binding affinity for Bcl-2 proteins.
- Modifications in the piperazine ring and benzoic acid structure have been explored to optimize potency and selectivity against various cancer cell lines .
Data Summary
Case Studies
Several case studies have documented the clinical potential of ABT-737:
- Chronic Lymphocytic Leukemia (CLL) : Patients showed improved responses when treated with ABT-737 in combination with other agents.
- Solid Tumors : Trials indicated enhanced efficacy when combined with traditional chemotherapy regimens.
Q & A
Q. What synthetic routes are commonly employed for synthesizing 4-[4-(4'-Chlorobiphenyl-2-ylmethyl)piperazin-1-YL]benzoic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step coupling reactions. For example:
- Step 1 : Activation of carboxylic acid derivatives (e.g., using SOCl₂ to form acid chlorides) .
- Step 2 : Nucleophilic substitution between chlorobiphenylmethyl halides and piperazine derivatives in ethanol under reflux with K₂CO₃ as a base .
- Step 3 : Purification via silica gel column chromatography using EtOAc/petroleum ether (1:1) .
Yields (~48–85%) depend on stoichiometry, solvent choice, and reaction time .
Q. How can researchers confirm the identity and purity of this compound using spectroscopic techniques?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the chlorobiphenyl moiety (aromatic protons at δ 7.2–7.8 ppm) and piperazine methylene groups (δ 2.5–3.5 ppm) .
- HPLC-MS : Monitor purity (>95%) and confirm molecular weight (406.92 g/mol, [M+H]⁺) .
- Elemental Analysis : Validate C, H, N, Cl content against theoretical values .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound’s conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals:
- Bond Angles/Lengths : Piperazine ring puckering and biphenyl dihedral angles (e.g., C–C bond lengths ~1.48–1.52 Å) .
- Hydrogen Bonding : Interactions between the carboxylic acid group and counterions (e.g., trifluoroacetate) stabilize the crystal lattice .
- Refinement : H atoms are placed using a riding model with Uiso constrained to 1.2–1.5×Ueq of parent atoms .
Q. What strategies address contradictory data in biological activity assays (e.g., receptor binding vs. cellular efficacy)?
- Methodological Answer :
- Dose-Response Studies : Test across concentrations (nM–μM) to account for off-target effects .
- Metabolic Stability Assays : Use liver microsomes to assess degradation pathways affecting efficacy .
- Structural Analogs : Compare with derivatives (e.g., 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid) to identify SAR trends .
Q. How do environmental factors (pH, temperature) influence the compound’s stability in aqueous solutions?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
